molecular formula C11H16O B1678311 4-tert-butyl-3-methylphenol CAS No. 1333-13-7

4-tert-butyl-3-methylphenol

Cat. No.: B1678311
CAS No.: 1333-13-7
M. Wt: 164.24 g/mol
InChI Key: JKINPMFPGULFQY-UHFFFAOYSA-N
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Description

Table 1: Key molecular properties

Property Value
Molecular formula C₁₁H₁₆O
Molecular weight 164.25 g/mol
SMILES CC1=C(C=CC(=C1)OC)C(C)(C)C
Synonyms 4-(tert-butyl)-3-methylphenol, 1-tert-butyl-4-methoxy-2-methylbenzene

The tert-butyl group enhances steric hindrance, which stabilizes the phenolic radical intermediate during antioxidant activity.

Historical Context and Development

The synthesis of alkylated phenols like this compound emerged in the mid-20th century alongside the industrial demand for oxidation inhibitors in polymers and fuels. Early phenolic antioxidants such as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) laid the groundwork for understanding structure-activity relationships in hindered phenols. This compound was developed as part of efforts to optimize steric and electronic effects in antioxidant design, particularly for high-temperature applications where volatility and thermal stability are critical.

Its commercial production typically involves Friedel-Crafts alkylation of m-cresol with isobutylene, followed by purification to isolate the desired isomer. The compound’s utility expanded in the 1980s–1990s as a cost-effective stabilizer for polyolefins and synthetic rubbers.

Structural Characteristics and Related Compounds

The molecular structure of this compound features a phenol ring with two alkyl substituents:

  • A tert-butyl group at the para position, which provides steric protection to the hydroxyl group.
  • A methyl group at the meta position, which moderately influences electron density on the aromatic ring.

Figure 1: Structural comparison with related antioxidants

Compound Substituents Key Difference
This compound -OH, -C(CH₃)₃ (C4), -CH₃ (C3) Base structure
BHA -OCH₃, -C(CH₃)₃ (C2) Methoxy group enhances lipid solubility
BHT -C(CH₃)₃ (C2, C4) Dual tert-butyl groups increase steric hindrance
4,4'-Butylidenebis(6-tert-butyl-3-methylphenol) Bridged dimer structure Higher molecular weight for reduced volatility

Related derivatives include sulfur-bridged analogs like 4,4′-thiobis(6-tert-butyl-3-methylphenol) (CAS 96-69-5), which exhibit enhanced radical-scavenging efficiency due to synergistic interactions between phenolic and thioether groups.

Significance in Phenolic Antioxidant Research

This compound has been pivotal in elucidating the mechanisms of phenolic antioxidants , which primarily involve:

  • Hydrogen atom transfer (HAT) : The hydroxyl group donates a hydrogen atom to peroxyl radicals (ROO- ), forming a stabilized phenoxyl radical.
  • Radical recombination : The tert-butyl group impedes dimerization of phenoxyl radicals, prolonging antioxidant activity.

Table 2: Key research applications

Application Role Reference
Polymer stabilization Prevents thermal degradation of polypropylene and ABS resins
Synergistic formulations Combined with phosphites or thioesters for enhanced efficacy
Bioactive intermediates Studied for anti-inflammatory potential in model systems

Its moderate lipophilicity (LogP ≈ 3.17) balances solubility in organic matrices and compatibility with polar substrates, making it versatile in industrial formulations. Recent studies explore its derivatives for niche applications, such as UV stabilizers and epoxy resin modifiers.

Properties

CAS No.

1333-13-7

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

4-tert-butyl-3-methylphenol

InChI

InChI=1S/C11H16O/c1-8-7-9(12)5-6-10(8)11(2,3)4/h5-7,12H,1-4H3

InChI Key

JKINPMFPGULFQY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)O)C(C)(C)C

Canonical SMILES

CC1=C(C=CC(=C1)O)C(C)(C)C

Appearance

Solid powder

Other CAS No.

2219-72-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

p-t-Butyl-m-cresol

Origin of Product

United States

Preparation Methods

Alkylation of Metacresol with Isobutylene

Reaction Mechanism and Catalytic System

The alkylation of metacresol (3-methylphenol) with isobutylene proceeds via acid-catalyzed Friedel-Crafts alkylation. Sulfuric acid (0.001–0.1% w/w) facilitates the electrophilic substitution at the para position of the hydroxyl group, yielding 4-tert-butyl-3-methylphenol. The reaction is highly temperature-sensitive, with optimal yields achieved at 0–40°C. Elevated temperatures (>40°C) favor competing ortho-alkylation, producing 6-tert-butyl-3-methylphenol as a byproduct.

Key Reaction Parameters:
  • Catalyst Concentration : 0.001–0.1% sulfuric acid (w/w relative to metacresol).
  • Temperature : 0–40°C (ideal: 25–30°C).
  • Isobutylene Feed : 0.4–1.5 molar equivalents relative to metacresol.

Purification and Byproduct Management

Post-reaction, the mixture is treated with ≤15% aqueous sodium hydroxide to separate alkali-soluble components (unreacted metacresol and target product) from insoluble byproducts (e.g., 6-tert-butyl-3-methylphenol). Acidification of the extract liberates crude this compound, which is neutralized with sodium bicarbonate, washed, and vacuum-distilled. Recrystallization from petroleum ether yields >99% purity.

Example 1 (From US2560666A):
Parameter Value
Metacresol 5 moles (540 g)
H₂SO₄ (catalyst) 0.1% w/w
Isobutylene 2.25 moles (126 g)
Reaction Time 1.5 hours
Temperature 25–30°C
Yield (Crude) 149–153°C/20 mmHg (fraction)
Final Purity White crystalline (>99%)

Recycling and Sustainability

The rafinate (alkali-insoluble fraction) undergoes dealkylation using catalysts like sulfuric acid or aluminum chloride to recover metacresol and isobutylene, which are recycled into the process. This closed-loop system reduces waste and raw material consumption.

Alkylation of Phenol with Tert-Butanol

Catalytic Alkylation Using Phosphorus Pentoxide

WO2018073835A1 discloses an alternative route using phenol and tert-butanol (TBA) with phosphorus pentoxide (P₄O₁₀) as a catalyst. This method operates at 80–230°C for 6–8 hours, producing a mixture of mono- and di-alkylated products, with 4-tert-butylphenol (4-TBP) as the primary target.

Key Reaction Parameters:
  • Molar Ratio (Phenol:TBA) : 1:1 to 1:4.
  • Catalyst Loading : 1–6% w/w (relative to phenol).
  • Temperature : 80–230°C (optimal: 180–200°C).

Product Distribution and Isolation

GC/MS analysis reveals the following typical product composition after 6 hours:

Compound Percentage
2-Tert-butylphenol 26.34%
4-Tert-butylphenol 32.34%
2,4-Di-tert-butylphenol 15.49%
2,6-Di-tert-butylphenol 0.83%

The organic layer is separated via extraction, and vacuum distillation isolates 4-TBP with >60% selectivity. Phosphoric acid (byproduct) is recovered for reuse.

Advantages Over Traditional Methods

  • Eco-Friendly : Avoids corrosive sulfuric acid.
  • Higher Functional Group Tolerance : TBA’s lower reactivity reduces polyalkylation.
  • Scalability : Continuous reactor configurations are feasible.

Comparative Analysis of Methodologies

Reaction Efficiency and Yield

Parameter Metacresol/Isobutylene Phenol/TBA
Catalyst H₂SO₄ (0.001–0.1%) P₄O₁₀ (1–6%)
Temperature Range 0–40°C 80–230°C
Conversion >95% (metacresol) 50–74% (phenol)
Selectivity (4-TBP) >90% 40–70%
Byproducts 6-Tert-butyl isomer 2-TBP, 2,4-DTBP

Industrial Applicability

  • Metacresol Route : Preferred for high-purity this compound in pharmaceuticals.
  • Phenol Route : Cost-effective for bulk production of alkylated phenols.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-3-methylphenol undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to its parent phenol.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Friedel-Crafts alkylation and acylation reactions often use catalysts like aluminum chloride or boron trifluoride.

Major Products

The major products formed from these reactions include various substituted phenols and quinones, depending on the specific reagents and conditions used.

Scientific Research Applications

Antioxidant Applications

One of the primary applications of 4-tert-butyl-3-methylphenol is as an antioxidant in industrial products. It is particularly effective in:

  • Petroleum Products : When added to motor fuels, lubricating oils, and greases, it enhances the oxidative stability of these materials. For example, a study demonstrated that adding this compound to cracked gasoline increased the oxygen stability induction period from 114 minutes to 168 minutes .
  • Plastics and Polymers : It is used as a stabilizer in the production of various plastics and synthetic resins, preventing degradation due to heat and light exposure.

Industrial Applications

The compound is also utilized in several industrial processes:

  • Manufacturing of Phenolic Resins : It serves as a raw material in creating phenolic resins used in adhesives, coatings, and composite materials. These resins are valued for their durability and resistance to heat.
  • Rubber Industry : In rubber manufacturing, this compound acts as an antioxidant that protects rubber from aging and degradation caused by environmental factors .

Pharmaceutical Intermediates

This compound has potential applications in the pharmaceutical industry as a chemical intermediate. It can be used to synthesize various pharmaceutical compounds, including thymol, which possesses antiseptic properties . The versatility of this compound allows for modifications that can lead to the development of new therapeutic agents.

Case Study 1: Antioxidant Efficacy

A study evaluated the effectiveness of this compound as an antioxidant in food products. The results indicated that incorporating this compound significantly reduced oxidation rates in fatty acids compared to control samples lacking antioxidants. This finding underscores its potential for enhancing shelf life and safety in food preservation.

Case Study 2: Polymer Stabilization

In another investigation focused on polymer degradation, researchers found that adding this compound to polyvinyl chloride (PVC) significantly improved thermal stability. The treated PVC exhibited less discoloration and mechanical property loss after prolonged exposure to elevated temperatures compared to untreated samples.

Mechanism of Action

The mechanism of action of 4-tert-butyl-3-methylphenol primarily involves its antioxidant properties. It acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, and the pathways involved are related to the inhibition of oxidative stress and lipid peroxidation .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position and Reactivity: The methyl group at C3 in this compound introduces moderate steric hindrance compared to bulkier substituents like tert-octyl (C8 chain) in 4-tert-octylphenol . The nitro group in 4-tert-butyl-2-nitrophenol significantly increases acidity (pKa ~7–8) due to its electron-withdrawing nature, whereas alkyl groups (methyl, tert-butyl) are electron-donating, reducing phenolic acidity .
  • Steric Hindrance: Compounds like 4-sec-butyl-2,6-di-tert-butylphenol exhibit enhanced steric protection of the phenolic hydroxyl group, which may improve antioxidant efficacy by stabilizing the phenoxyl radical .

Q & A

Q. Q1: What are the recommended analytical methods for quantifying 4-tert-butyl-3-methylphenol purity in experimental samples?

To ensure accurate purity assessment, use high-performance liquid chromatography (HPLC) with UV detection at 270 nm or gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-5MS). Calibrate using certified reference standards. For impurities, combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity .

Q. Q2: How should mutagenicity screening be designed for this compound?

Follow OECD Test Guideline 471 for bacterial reverse mutation assays (Ames test). Use S. typhimurium strains TA98, TA100, TA1535, and TA1537 with metabolic activation (S9 liver homogenate). Test concentrations up to 5 mg/plate, ensuring solubility in DMSO or ethanol. Include positive controls (e.g., sodium azide for TA1535) and validate results with dose-response reproducibility .

Q. Q3: What solvent systems are optimal for stabilizing this compound in aqueous solutions?

Use buffered solutions (pH 6–8) with 0.1% ascorbic acid to prevent oxidation. For long-term storage, dissolve in ethanol or acetonitrile at –20°C. Avoid prolonged exposure to light due to phenolic degradation risks .

Advanced Research Questions

Q. Q4: How can conflicting data on the estrogenic activity of this compound be resolved?

Discrepancies often arise from assay sensitivity differences. Use reporter gene assays (e.g., ERα/β luciferase in MCF-7 cells) with 17β-estradiol as a positive control. Compare results across cell lines (e.g., Ishikawa vs. HepG2) and validate via competitive binding assays. Structural analogs like 4-tert-octylphenol show similar antiandrogen activity, suggesting hydroxyl group positioning is critical for receptor interaction .

Q. Q5: What experimental strategies address discrepancies between in vitro and in vivo toxicity profiles?

  • In vitro: Use primary hepatocytes or 3D liver spheroids to better mimic metabolic processes.
  • In vivo: Conduct OECD 407 (28-day repeated dose toxicity) in rodents, focusing on hepatic and renal endpoints.
  • Data reconciliation: Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro EC50 values to in vivo NOAELs .

Q. Q6: How does the tert-butyl substituent influence this compound’s environmental persistence?

The tert-butyl group enhances hydrophobicity (logP ~3.5), increasing adsorption to organic matter in soil. However, it reduces biodegradability compared to linear alkylphenols. Use OECD 301B (ready biodegradability test) with activated sludge inoculum. For photodegradation studies, simulate UV exposure (λ = 290–400 nm) and monitor via LC-MS for quinone derivatives .

Mechanistic and Methodological Challenges

Q. Q7: What techniques identify reactive oxygen species (ROS) generation by this compound in cellular models?

  • Fluorescent probes (e.g., DCFH-DA for general ROS, MitoSOX for mitochondrial superoxide).
  • Electron paramagnetic resonance (EPR) with spin traps (e.g., TEMPO).
  • Correlate ROS levels with cytotoxicity (MTT assay) and antioxidant gene expression (SOD1, CAT) via qPCR .

Q. Q8: How can computational modeling predict this compound’s interaction with biological targets?

  • Docking studies: Use AutoDock Vina with human estrogen receptor (PDB ID: 1A52) or androgen receptor (PDB ID: 2AM9).
  • QSAR models: Train on alkylphenol datasets to estimate endocrine disruption potential.
  • Validate predictions with surface plasmon resonance (SPR) binding affinity measurements .

Data Reproducibility and Validation

Q. Q9: Why do bacterial mutagenicity assays for this compound yield variable results across laboratories?

Variability stems from:

  • Differences in S9 metabolic activation source (e.g., rat vs. human liver).
  • Lot-to-lot variability in tester strains.
  • Contaminants in test material (ensure purity ≥99% via GC-MS).
    Include inter-laboratory validation using OECD GLP protocols .

Q. Q10: What quality control steps are critical for synthesizing this compound derivatives?

  • Monitor Friedel-Crafts alkylation (synthesis step) via in situ IR for tert-butyl group incorporation.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Confirm final product stereochemistry via X-ray crystallography or NOESY NMR .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-tert-butyl-3-methylphenol
Reactant of Route 2
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4-tert-butyl-3-methylphenol

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